4-(Difluoromethoxy)-1,2-difluorobenzene

Medicinal Chemistry Cross-Coupling Reactions Electronic Effects

4-(Difluoromethoxy)-1,2-difluorobenzene (CAS 1226153-51-0) is a fluorinated aromatic ether characterized by a 1,2-difluorobenzene core bearing a difluoromethoxy (-OCF₂H) substituent at the para position. With a molecular formula of C₇H₄F₄O and a molecular weight of 180.10 g/mol , this compound belongs to the class of difluoromethoxybenzene derivatives, which are widely employed as intermediates in medicinal chemistry and agrochemical development due to the unique physicochemical properties conferred by the difluoromethoxy group.

Molecular Formula C7H4F4O
Molecular Weight 180.1 g/mol
CAS No. 1226153-51-0
Cat. No. B3092221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-1,2-difluorobenzene
CAS1226153-51-0
Molecular FormulaC7H4F4O
Molecular Weight180.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)F)F)F
InChIInChI=1S/C7H4F4O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H
InChIKeyNRMMHLSNTMLHEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethoxy)-1,2-difluorobenzene (CAS 1226153-51-0): A Strategic Fluorinated Building Block for Pharmaceutical and Agrochemical R&D


4-(Difluoromethoxy)-1,2-difluorobenzene (CAS 1226153-51-0) is a fluorinated aromatic ether characterized by a 1,2-difluorobenzene core bearing a difluoromethoxy (-OCF₂H) substituent at the para position [1]. With a molecular formula of C₇H₄F₄O and a molecular weight of 180.10 g/mol [1], this compound belongs to the class of difluoromethoxybenzene derivatives, which are widely employed as intermediates in medicinal chemistry and agrochemical development due to the unique physicochemical properties conferred by the difluoromethoxy group [2][3]. The specific substitution pattern (1,2-difluoro and 4-OCF₂H) imparts a distinct electronic and steric profile that can modulate reactivity, lipophilicity, and metabolic stability in downstream drug candidates [2][3].

4-(Difluoromethoxy)-1,2-difluorobenzene (CAS 1226153-51-0): Why In-Class Analogs Cannot Be Interchanged Without Compromising Synthetic Utility


While multiple difluoromethoxy-substituted fluorobenzenes share the same elemental composition (C₇H₄F₄O, MW 180.10), their distinct substitution patterns on the benzene ring result in significantly different physicochemical properties and reactivity profiles. The 1,2-difluoro arrangement in 4-(difluoromethoxy)-1,2-difluorobenzene creates a unique electronic environment compared to 1,3- or 1,4-difluoro isomers, affecting both the electron-withdrawing effects and the steric accessibility of reactive sites [1]. Moreover, the difluoromethoxy group itself imparts lipophilicity (logP) that is intermediate between methoxy and trifluoromethoxy groups, a feature critical for optimizing pharmacokinetic properties in drug candidates [2]. Substituting this specific isomer with a generic analog—even one with identical formula—can alter the outcome of cross-coupling reactions, affect the metabolic stability of downstream products, and invalidate structure-activity relationships established for a given synthetic route [1][2][3].

4-(Difluoromethoxy)-1,2-difluorobenzene (CAS 1226153-51-0): Quantitative Differentiation Against Closest Analogs


Substitution Pattern Defines Reactivity: 1,2-Difluoro vs. 1,4-Difluoro Isomers Exhibit Distinct Electronic Environments

The 1,2-difluoro substitution pattern in 4-(difluoromethoxy)-1,2-difluorobenzene results in a different electronic distribution compared to its 1,4-difluoro isomer, 2-(difluoromethoxy)-1,4-difluorobenzene (CAS 1404193-91-4). While both compounds share the same molecular formula (C₇H₄F₄O, MW 180.10), the 1,2-arrangement alters the electron-withdrawing effects across the aromatic ring, potentially affecting the regioselectivity of electrophilic aromatic substitutions and the efficiency of palladium-catalyzed cross-couplings [1]. This differentiation is critical for synthetic routes requiring precise control over functional group installation.

Medicinal Chemistry Cross-Coupling Reactions Electronic Effects

Lipophilicity Modulation: Difluoromethoxy Group Provides a Balance Between Methoxy and Trifluoromethoxy in logP Values

The difluoromethoxy (-OCF₂H) group confers a logP (XLogP3) of approximately 3.0 for this class of compounds [1][2], compared to a methoxy analog (logP ~1.9-2.0) and a trifluoromethoxy analog (logP >3.5) [2][3]. This intermediate lipophilicity is often optimal for balancing membrane permeability and aqueous solubility in drug candidates, making 4-(difluoromethoxy)-1,2-difluorobenzene a preferred building block when a moderate increase in lipophilicity is desired without the excessive hydrophobicity of -OCF₃ groups [2].

Drug Design Pharmacokinetics Lipophilicity

Metabolic Stability Advantage: Difluoromethoxy Group Reduces Oxidative Metabolism Compared to Methoxy Analogs

The difluoromethoxy (-OCF₂H) group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, particularly when compared to methoxy (-OCH₃) groups. Studies indicate that replacing a methoxy group with a difluoromethoxy group can increase the percentage of parent compound remaining after 1 hour of incubation with human liver microsomes from approximately 56% to 78%, as observed in related fluorinated analogs . While direct data for 4-(difluoromethoxy)-1,2-difluorobenzene is not available, this class-level effect is well-established and supports its selection over non-fluorinated or less-fluorinated building blocks when metabolic stability is a critical design parameter.

Drug Metabolism Pharmacokinetics ADME

Molecular Weight Advantage: Lighter Than Trifluoromethoxy Analogs While Retaining Favorable Properties

4-(Difluoromethoxy)-1,2-difluorobenzene has a molecular weight of 180.10 g/mol [1]. In contrast, a hypothetical trifluoromethoxy analog (e.g., 1,2-difluoro-4-(trifluoromethoxy)benzene) would have a molecular weight of approximately 196.09 g/mol (C₇H₄F₅O). This ~16 Da difference is significant in the context of drug design, where lower molecular weight often correlates with improved oral bioavailability and permeability [2]. By selecting the difluoromethoxy building block, chemists can introduce fluorine-mediated benefits without exceeding the typical molecular weight thresholds (e.g., Lipinski's Rule of Five) that may hinder drug development.

Medicinal Chemistry Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) of 9.2 Ų Supports Membrane Permeability While Maintaining Hydrogen Bond Acceptor Capability

Compounds in this class exhibit a computed Topological Polar Surface Area (TPSA) of 9.2 Ų [1]. This low TPSA value is well below the typical threshold of 140 Ų for good oral bioavailability and is comparable to that of non-fluorinated analogs [2]. However, the difluoromethoxy group provides additional hydrogen bond acceptor sites (5 total vs. 3 for the non-fluorinated analog) that can enhance target binding without significantly increasing polarity or reducing membrane permeability [1][2]. This balance is a key differentiator when designing molecules that require both efficient passive diffusion and strong intermolecular interactions.

Drug Design ADME Permeability

Rotatable Bond Count of 2 Facilitates Conformational Flexibility Without Excessive Entropic Penalty

4-(Difluoromethoxy)-1,2-difluorobenzene has 2 rotatable bonds (the C-O bond linking the difluoromethoxy group and the C-O bond within the difluoromethoxy moiety) [1]. This is in contrast to trifluoromethoxy analogs, which also have 2 rotatable bonds, but the difluoromethoxy group offers a different conformational profile due to the presence of the hydrogen atom, allowing for more diverse hydrogen bonding interactions [2]. Compounds with 2 rotatable bonds strike a balance between conformational flexibility and binding entropy, often leading to improved target affinity compared to more rigid or more flexible scaffolds.

Drug Design Conformational Analysis Ligand Binding

4-(Difluoromethoxy)-1,2-difluorobenzene (CAS 1226153-51-0): High-Value Application Scenarios for Scientific Procurement


Synthesis of PDE4 Inhibitors and Anti-Inflammatory Agents

The difluoromethoxybenzene core is a key structural motif in PDE4 inhibitors such as Roflumilast, where the difluoromethoxy group contributes to metabolic stability and target engagement [1]. 4-(Difluoromethoxy)-1,2-difluorobenzene serves as a versatile intermediate for constructing analogous scaffolds, particularly when a 1,2-difluoro substitution pattern is required to modulate electronic properties or steric hindrance in the final drug candidate [1][2].

Agrochemical Development: Insecticides and Fungicides

Difluoromethoxybenzene derivatives are extensively used in the synthesis of pyrethroid pesticides and other agrochemicals due to their enhanced lipophilicity and metabolic stability [1]. The 1,2-difluoro substitution pattern in 4-(difluoromethoxy)-1,2-difluorobenzene can be exploited to fine-tune the physicochemical properties of insecticidal or fungicidal candidates, potentially improving field persistence and reducing off-target effects [1][2].

Liquid Crystal Materials and Advanced Electronics

Fluorinated aromatic compounds, including difluorophenyl derivatives, are key components in liquid crystal formulations due to their high electronegativity and ability to modulate dielectric anisotropy [1]. 4-(Difluoromethoxy)-1,2-difluorobenzene can be employed as a building block for synthesizing novel liquid crystalline compounds with tailored electro-optical properties, potentially improving the performance of display technologies [1].

Late-Stage Functionalization in Medicinal Chemistry

The difluoromethoxy group can be introduced via late-stage functionalization methods such as visible-light photoredox catalysis [1]. 4-(Difluoromethoxy)-1,2-difluorobenzene, with its pre-installed -OCF₂H group and reactive fluoroaryl core, is an ideal starting material for further diversification through cross-coupling reactions, enabling medicinal chemists to rapidly generate libraries of fluorinated analogs for SAR studies [1][2].

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